molecular formula C6H10ClN3O B1427705 (4-Methoxypyrimidin-2-yl)methanamine hydrochloride CAS No. 1196154-28-5

(4-Methoxypyrimidin-2-yl)methanamine hydrochloride

Cat. No.: B1427705
CAS No.: 1196154-28-5
M. Wt: 175.61 g/mol
InChI Key: BQRMQVZRLWHORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxypyrimidin-2-yl)methanamine hydrochloride is a valuable chemical intermediate in pharmaceutical research, particularly in the development of novel heterocyclic compounds. This pyrimidine-based building block is designed for the synthesis of more complex molecules targeting various therapeutic areas. Its structural features, including the methoxy group and the primary amine, make it a versatile scaffold for constructing potential pharmacologically active compounds. Research indicates that analogous pyrimidine and pyrimidine-like cores are frequently employed in drug discovery campaigns, such as in the development of potent and selective PDE10A inhibitors for central nervous system disorders . The hydrochloride salt form enhances the compound's stability and solubility for more convenient handling in organic synthesis. This reagent is strictly for research applications in laboratory settings. (4-Methoxypyrimidin-2-yl)methanamine hydrochloride is For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(4-methoxypyrimidin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-10-6-2-3-8-5(4-7)9-6;/h2-3H,4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRMQVZRLWHORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743647
Record name 1-(4-Methoxypyrimidin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788043-89-9, 1196154-28-5
Record name 2-Pyrimidinemethanamine, 4-methoxy-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788043-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxypyrimidin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxypyrimidin-2-yl)methanamine Hydrochloride: Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyrimidin-2-yl)methanamine hydrochloride is a substituted pyrimidine derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. As a heterocyclic amine, its structural motif is a key building block in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the fundamental molecular properties of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride, offering a foundational understanding for its application in research and development.

The pyrimidine core is a ubiquitous scaffold in numerous pharmaceuticals, owing to its ability to engage in various biological interactions. The specific substitution pattern of a methoxy group at the 4-position and a methanamine hydrochloride group at the 2-position imparts distinct physicochemical characteristics to the molecule, influencing its solubility, reactivity, and potential as a pharmacophore. This guide will delve into the precise molecular formula and weight, crucial for accurate experimental design and interpretation, and provide a visual representation of its chemical structure.

Core Molecular Properties

The fundamental attributes of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride are summarized in the table below. Accurate knowledge of these properties is paramount for stoichiometric calculations in synthetic chemistry, preparation of solutions for biological assays, and analytical characterization.

PropertyValueSource
Chemical Name (4-methoxypyrimidin-2-yl)methanamine hydrochloride[1]
CAS Number 1196154-28-5[1]
Molecular Formula C6H10ClN3O[1]
Molecular Weight 175.62 g/mol [1]
Purity 98% (as per supplier)[1]

Chemical Structure and Visualization

The chemical structure of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride is characterized by a pyrimidine ring substituted with a methoxy group and a protonated aminomethyl group, with a chloride counter-ion. The following diagram illustrates the molecular architecture.

Figure 1: Chemical structure of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride.

Applications in Drug Discovery and Development

While specific applications of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride are proprietary and diverse, its structural class is of considerable importance. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, antiviral, and kinase inhibitory effects. The methanamine group can serve as a key interaction point with biological targets, while the methoxy group can influence metabolic stability and receptor binding affinity.

Researchers may utilize this compound as a starting material or an intermediate in the synthesis of more complex molecules with tailored pharmacological profiles. Its hydrochloride salt form generally confers improved aqueous solubility and stability, which are advantageous properties for both chemical synthesis and biological testing.

Synthesis and Further Research

The synthesis of substituted pyrimidines like (4-Methoxypyrimidin-2-yl)methanamine hydrochloride typically involves multi-step reaction sequences. While a detailed synthetic protocol is beyond the scope of this guide, common strategies often involve the construction of the pyrimidine ring followed by functional group interconversions.

For researchers interested in the practical application of this compound, it is crucial to consider its purity and to perform appropriate analytical characterization (e.g., NMR, mass spectrometry) to confirm its identity and integrity before use in sensitive experiments.

Conclusion

(4-Methoxypyrimidin-2-yl)methanamine hydrochloride is a valuable chemical entity for researchers in the life sciences. Its well-defined molecular weight and formula provide the necessary foundation for its use in quantitative scientific investigation. The structural features of this compound suggest its potential as a versatile building block in the design and synthesis of novel therapeutic agents. As with any chemical reagent, a thorough understanding of its properties and adherence to safe handling practices are essential for successful and reproducible research outcomes.

References

Sources

Stability and storage conditions for (4-Methoxypyrimidin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of (4-Methoxypyrimidin-2-yl)methanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for (4-Methoxypyrimidin-2-yl)methanamine hydrochloride (CAS 1196154-28-5). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with field-proven methodologies to ensure the long-term integrity and reliability of this compound in a laboratory setting. We will explore the key factors influencing its stability—including temperature, humidity, light, and pH—and provide validated protocols for storage, handling, and stability assessment.

Introduction and Physicochemical Profile

(4-Methoxypyrimidin-2-yl)methanamine hydrochloride is a substituted pyrimidine derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science. The hydrochloride salt form is typically employed to enhance solubility and stability compared to the free base.[1] Understanding the inherent stability of this molecule is paramount for its effective use, ensuring reproducibility in experimental outcomes and preserving its purity over time. The integrity of any research chemical is the foundation of reliable data; therefore, a rigorous approach to its storage and handling is not merely a recommendation but a prerequisite for scientific validity.

Table 1: Physicochemical Properties of (4-Methoxypyrimidin-2-yl)methanamine Hydrochloride

PropertyValueSource(s)
IUPAC Name (4-methoxypyrimidin-2-yl)methanamine;hydrochlorideN/A
CAS Number 1196154-28-5[2]
Molecular Formula C₆H₁₀ClN₃O[2]
Molecular Weight 175.62 g/mol [2]
Appearance White to off-white solid (presumed)General chemical knowledge
Purity ≥98% (typical)[2]
Hazard Codes H315, H319, H335 (for free base)[3]

Critical Factors Influencing Stability

The stability of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride is not absolute and is influenced by several environmental factors. The molecule possesses functional groups—a primary amine, a methoxy ether, and an electron-rich pyrimidine ring—that are susceptible to specific degradation pathways.

Hygroscopicity and Hydrolytic Stability

As an amine hydrochloride salt, the compound has a propensity for hygroscopicity, meaning it can readily absorb moisture from the atmosphere.[4][5] This is a critical consideration for several reasons:

  • Physical Changes: Water absorption can cause the solid material to cake or clump, making accurate weighing difficult.

  • Chemical Degradation: The presence of water can facilitate hydrolysis. The methoxy group on the pyrimidine ring is a potential site for acid- or base-catalyzed hydrolysis, which would yield 4-hydroxypyrimidin-2-yl)methanamine. While the hydrochloride salt provides a mildly acidic environment that may favor stability, exposure to humid air and subsequent moisture absorption can create conditions ripe for degradation.[6]

Causality: The ionic nature of the hydrochloride salt attracts polar water molecules. Once absorbed, this water can act as a reagent for hydrolytic cleavage of the ether linkage, a common degradation pathway for methoxy-substituted heterocycles.[6]

Thermal Stability

The thermal stability of pyrimidine derivatives can vary significantly based on their substitution patterns.[7][8] While specific differential scanning calorimetry (DSC) data for this compound is not publicly available, related structures show that decomposition often occurs at elevated temperatures, typically above 150-200°C.[8][9] However, degradation is not a cliff-edge event; it is a rate process that accelerates with temperature. Long-term storage at ambient or elevated temperatures, even if well below the decomposition point, can lead to a gradual loss of purity.

Causality: Increased thermal energy can overcome the activation energy barriers for various degradation reactions, including oxidation and potential rearrangement of the heterocyclic ring. For solutions, elevated temperatures dramatically increase the rate of solvent-mediated degradation.[10]

Photostability

Heterocyclic aromatic rings, such as pyrimidine, are often chromophores that absorb light in the UV region.[11] This absorption can excite the molecule to a higher energy state, making it susceptible to photodegradation.[12] Potential photochemical reactions include oxidation, rearrangement, or cleavage of the molecule, leading to a loss of potency and the formation of unknown impurities.[13]

Causality: According to the principles of photochemistry, a molecule must absorb light to react.[11] If the compound's absorbance spectrum overlaps with the spectrum of the light source (e.g., sunlight or fluorescent lab lighting), it is at risk. The absorbed energy can initiate radical reactions or photosensitization processes, causing degradation.[11][13] Therefore, protection from light is a non-negotiable aspect of storage.[4][6]

pH and Oxidative Stability
  • pH in Solution: The stability of this compound in aqueous solution is expected to be highly pH-dependent.[6] As a hydrochloride salt, its solutions will be naturally acidic. Many heterocyclic compounds exhibit a U-shaped stability profile, with maximal stability in a specific pH range and accelerated degradation under highly acidic or basic conditions.[6] For some related pyridine derivatives, optimal stability has been noted in the pH 2-3 range.[6] Extreme pH values can catalyze the hydrolysis of the methoxy group.[6]

  • Oxidation: The primary amine and the electron-rich pyrimidine ring are susceptible to oxidation. Atmospheric oxygen or other oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products.[13] Storing the solid under an inert atmosphere (e.g., argon or nitrogen) is a best practice to minimize this risk, particularly for long-term archival storage.[4]

Recommended Storage and Handling Protocols

A self-validating storage protocol is one where the conditions directly mitigate the risks identified in the stability assessment. The following recommendations are designed to preserve the compound's purity and ensure experimental integrity.

Table 2: Recommended Storage Conditions

FormatDurationTemperatureAtmosphereLight ConditionsContainer
Solid Long-Term (>6 months)-20°CDry, Inert Gas (Argon/N₂)In the DarkTightly sealed, amber glass vial
Solid Short-Term (<6 months)2-8°CDesiccatedIn the DarkTightly sealed, amber glass vial
Solution (in DMSO) Long-Term (up to 6 months)-80°CSealedIn the Dark / Amber VialAliquoted, single-use vials
Solution (in DMSO) Short-Term (up to 1 month)-20°CSealedIn the Dark / Amber VialAliquoted, single-use vials
Solution (in H₂O) Very Short-Term (<24 hours)2-8°CSealedIn the Dark / Amber VialFreshly prepared

Note on solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, stock solutions should be aliquoted into smaller, single-use volumes.[6]

Handling Procedures

Given the hazard profile of the free base (irritant), appropriate personal protective equipment (PPE) is mandatory.[3]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][15]

  • Personal Protective Equipment:

    • Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[15]

    • Wear safety glasses with side shields or goggles.[15]

    • A lab coat is required.

  • Hygiene: Wash hands thoroughly after handling.[16][17]

Methodologies for Stability Assessment

Verifying the stability of the compound over time is crucial. A combination of visual inspection and analytical chemistry provides a robust assessment.

Stability_Assessment_Workflow cluster_0 Initial State (T=0) cluster_1 Time Point Assessment (T=x) T0_Sample Receive/Synthesize Compound T0_Analysis Analyze Reference Standard (HPLC, Visual, etc.) T0_Sample->T0_Analysis T0_Store Store under Recommended Conditions (Table 2) T0_Analysis->T0_Store Tx_Sample Retrieve Stored Sample T0_Store->Tx_Sample   Time Interval Tx_Visual Visual Inspection (Color, Appearance) Tx_Sample->Tx_Visual Tx_HPLC HPLC Purity Analysis Tx_Visual->Tx_HPLC Tx_Compare Compare Data to T=0 Tx_HPLC->Tx_Compare Decision Decision Tx_Compare->Decision Purity > 98%? No new peaks > 0.1%? Pass Compound is Stable Continue Use Decision->Pass Yes Fail Fail Decision->Fail No Action Action Required Fail->Action Quarantine Lot Investigate Degradation

Caption: Workflow for assessing the stability of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride.

Experimental Protocol: HPLC Purity Assessment

This protocol describes a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for monitoring the purity of the compound and detecting potential degradation products.

Objective: To quantify the purity of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride and identify any new peaks indicative of degradation.

Materials:

  • HPLC system with UV-Vis detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

Procedure:

  • Sample Preparation: a. Accurately weigh ~1 mg of the compound. b. Dissolve in 1.0 mL of diluent to create a 1 mg/mL stock solution. c. Further dilute to a working concentration of ~0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 5% B (re-equilibration)

  • Analysis: a. Inject a blank (diluent) to ensure a clean baseline. b. Inject the sample solution. c. Integrate all peaks and calculate the area percent of the main peak.

  • Acceptance Criteria:

    • The purity of a stable sample should remain within specifications (e.g., ≥98%).

    • No single new degradation peak should be greater than 0.2%.

Self-Validation: This protocol is self-validating through the use of a reference standard at the start of the study (T=0). Each subsequent time point is directly compared to this initial result, allowing for a clear and quantitative assessment of any changes.

Potential Degradation Pathways

Based on the chemical structure, two primary degradation pathways can be postulated: hydrolysis and oxidation.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent (4-Methoxypyrimidin-2-yl)methanamine (Parent Compound) Hydrolysis_Product 4-Hydroxypyrimidin-2-yl)methanamine Parent->Hydrolysis_Product H₂O (Acid/Base/Heat) Oxidation_Product_1 N-Oxide Derivative Parent->Oxidation_Product_1 [O] (Air/Light) Oxidation_Product_2 Ring-Opened Products Oxidation_Product_1->Oxidation_Product_2 Further Oxidation

Caption: Postulated degradation pathways for (4-Methoxypyrimidin-2-yl)methanamine.

  • Hydrolysis of the Methoxy Group: As previously discussed, the ether linkage is susceptible to cleavage in the presence of water, particularly when catalyzed by heat or extreme pH. This would result in the formation of the corresponding 4-hydroxy-pyrimidine analog.[6]

  • Oxidation: The primary amine and the pyrimidine ring are potential sites of oxidation. This can be initiated by atmospheric oxygen, light, or reactive oxygen species.[13] This could lead to the formation of N-oxides on the pyrimidine ring or other more complex degradation products, potentially involving ring cleavage under harsh conditions.

Conclusion

The chemical integrity of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride is contingent upon strict adherence to appropriate storage and handling protocols. The primary vulnerabilities of this molecule are its hygroscopicity and sensitivity to light. Therefore, the most critical storage parameters are the exclusion of moisture and light. Long-term stability is best achieved by storing the solid compound at sub-zero temperatures (-20°C) under a dry, inert atmosphere in a tightly sealed amber vial. For solutions, storage at -80°C in single-use aliquots is strongly recommended to prevent degradation from both chemical instability and physical stress from freeze-thaw cycles. By implementing the protocols outlined in this guide, researchers can ensure the reliability of their results and the longevity of this valuable chemical reagent.

References

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454. [Link]

  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methoxypyridin-2-yl)methanamine. PubChem Compound Database. Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3018-3026. [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Białk-Bielińska, A., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 50638–50649. [Link]

  • Li, Y. J., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4045–4060. [Link]

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. SciSpace. [Link]

  • Schall, C., & Gabel, D. (2002). The influence of formulation and manufacturing process on the photostability of tablets. International Journal of Pharmaceutics, 243(1-2), 95-103. [Link]

  • Tolba, M. M., et al. (2020). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates. Catalysts, 10(10), 1121. [Link]

  • Papavinasam, S., et al. (2009). Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

  • Reed, R. A. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology, 29(3), 70-84. [Link]

  • Becha, H., et al. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(9), 3553-3570. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet for (2-Fluoropyridin-3-yl)methanamine hydrochloride. Retrieved from Angene Chemical website. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Wang, R., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(6), 335-342. [Link]

  • Ahmad, I., et al. (2016). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy. [Link]

  • Fernandez-Lucas, J., et al. (2018). Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. Applied Microbiology and Biotechnology, 102(17), 7253-7267. [Link]

  • Reddit. (2022, November 15). What are amine hydrochlorides? r/OrganicChemistry. [Link]

  • Słoczyńska, K., et al. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 24(21), 3955. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. [Link]

Sources

The Pharmacological Potential of Methoxypyrimidine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a wide array of biologically active molecules, including vitamins and coenzymes.[1] The inherent drug-like properties of the pyrimidine scaffold have made it a "privileged structure" in drug discovery, leading to the development of numerous therapeutic agents with diverse pharmacological activities.[3][4] These activities span a broad spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7]

The introduction of a methoxy (-OCH3) group to the pyrimidine ring can significantly modulate its physicochemical properties and biological activity. The methoxy group, being a strong electron-donating group, can influence the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby enhancing its interaction with biological targets and improving its pharmacokinetic profile.[8] This guide provides an in-depth technical exploration of the biological activities of methoxypyrimidine compounds, focusing on their potential as anticancer, antimicrobial, and kinase-inhibiting agents. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a framework for their rational design and development in modern drug discovery.

I. Anticancer Activity of Methoxypyrimidine Derivatives

Methoxypyrimidine derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.[9][10] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression, such as cell cycle regulation, apoptosis, and signal transduction pathways.

A. Mechanisms of Anticancer Action

The anticancer activity of methoxypyrimidine compounds can be attributed to several key mechanisms:

  • Induction of Apoptosis: Many methoxypyrimidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[11] For instance, the compound 5-methoxyhydnocarpin has been demonstrated to induce both early and late apoptotic events in human leukemia (THP-1) cells in a dose-dependent manner.[11]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M). This prevents cancer cells from dividing and proliferating.

  • Inhibition of Cancer Cell Migration and Invasion: A crucial aspect of cancer metastasis is the ability of tumor cells to migrate and invade surrounding tissues. Certain methoxypyrimidine derivatives have been shown to be potent inhibitors of cancer cell migration, a key step in the metastatic cascade.[11]

  • Targeting Kinase Signaling Pathways: As will be discussed in more detail in a later section, many methoxypyrimidine compounds function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[12] By inhibiting these kinases, they can block the signaling pathways that drive tumor growth and survival.[13]

  • Interaction with Glutathione: Some pyrimidine derivatives exhibit anticancer potential through their interaction with glutathione, a key antioxidant in cells. The formation of Michael adducts with glutathione can disrupt cellular redox balance and contribute to cytotoxicity.[14]

A proposed mechanism for the anticancer activity of certain methoxy-containing compounds involves the suppression of proteins like ANXA2. The knockdown of ANXA2 has been linked to an increase in the activity of the tumor suppressor protein p53, which plays a critical role in preventing the proliferation of cells with damaged DNA.[15]

Methoxypyrimidine Methoxypyrimidine Compound ANXA2 ANXA2 Methoxypyrimidine->ANXA2 Inhibits p53 p53 (Tumor Suppressor) ANXA2->p53 Suppresses Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces DNA_Repair DNA Repair p53->DNA_Repair Activates GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds SignalingCascade Downstream Signaling Cascade (e.g., PI3K/Akt/mTOR) Receptor->SignalingCascade Activates CellularResponse Cell Proliferation, Survival, Angiogenesis SignalingCascade->CellularResponse Promotes Methoxypyrimidine Methoxypyrimidine Kinase Inhibitor Methoxypyrimidine->Receptor Inhibits

General mechanism of receptor tyrosine kinase inhibition.
B. Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. [16]The amount of ADP is directly proportional to the kinase activity. [17] 1. Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal. The light output is proportional to the ADP concentration. [17] 2. Materials:

  • Recombinant kinase (e.g., PI3Kα, mTOR)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP

  • Methoxypyrimidine compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

3. Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and varying concentrations of the methoxypyrimidine inhibitor in a suitable kinase buffer. Include a no-inhibitor control and a no-enzyme control.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Stopping the Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. [16]4. ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes. [16]5. Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

4. Self-Validation and Controls:

  • Z'-factor: The Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 indicates an excellent assay.

  • Reference Inhibitor: A known inhibitor of the target kinase should be included as a positive control.

  • Linearity: The assay should be optimized to ensure that the kinase reaction is in the linear range.

C. Data Presentation: Kinase Inhibitory Activity

The inhibitory activity of the compounds against specific kinases is summarized in a table.

Compound IDTarget KinaseIC50 (nM)
MP-5 PI3Kα75
mTOR150
MP-6 PI3Kα25
mTOR40
GDC-0941 PI3Kα5
mTOR120

IV. Conclusion and Future Directions

Methoxypyrimidine compounds represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of cancer and infectious diseases, coupled with their potential as potent kinase inhibitors, underscores their significance in modern drug discovery. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of their biological activities.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of methoxypyrimidine derivatives through rational chemical modifications.

  • Mechanism of Action Elucidation: To gain a deeper understanding of the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Assessment: To evaluate the therapeutic potential and toxicity of lead compounds in relevant animal models.

  • Development of Drug Delivery Systems: To enhance the bioavailability and targeted delivery of promising candidates.

By leveraging the principles of medicinal chemistry, molecular pharmacology, and robust experimental design, the full therapeutic potential of methoxypyrimidine compounds can be unlocked, paving the way for the development of next-generation therapies for a range of human diseases.

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Pyrimidine Derivatives as Anticancer Agents. (2021, April 23). Encyclopedia.pub. Retrieved January 24, 2026, from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2025, August 9). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022, January 18). MDPI. Retrieved January 24, 2026, from [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • A non-proliferative role of pyrimidine metabolism in cancer. (n.d.). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

  • 5-Methoxyhydnocarpin shows selective anti-cancer effects and induces apoptosis in THP-1 human leukemia cancer cells via mitochondrial disruption, suppression of cell migration and invasion and cell cycle arrest. (2016, June 24). Bangladesh Journal of Pharmacology. Retrieved January 24, 2026, from [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023, June 2). MDPI. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023, March 20). MDPI. Retrieved January 24, 2026, from [Link]

  • Preparation of 2,4-dichloro-5-methoxy pyrimidine. (n.d.). Google Patents.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). NIH. Retrieved January 24, 2026, from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 24, 2026, from [Link]

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. (2024, July 29). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH. Retrieved January 24, 2026, from [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020, June 14). ACS Omega. Retrieved January 24, 2026, from [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI. Retrieved January 24, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 24, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2025, August 9). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved January 24, 2026, from [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 24, 2026, from [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Preprints.org. Retrieved January 24, 2026, from [Link]

  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (n.d.). Indian Academy of Sciences. Retrieved January 24, 2026, from [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022, December 1). ScholarWorks@UTEP. Retrieved January 24, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers. Retrieved January 24, 2026, from [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. (n.d.). Vrije Universiteit Brussel. Retrieved January 24, 2026, from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 24, 2026, from [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Heterocyclic-fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with. (n.d.). DOI. Retrieved January 24, 2026, from [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. Retrieved January 24, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. (2025, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]

  • ANTIMICROBIAL SENSITIVITY TESTING:. (n.d.). Virginia Institute of Marine Science. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019, September 20). MDPI. Retrieved January 24, 2026, from [Link]

Sources

Unveiling the Putative Mechanism of Action: A Technical Guide to (4-Methoxypyrimidin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the putative mechanism of action for the novel compound (4-Methoxypyrimidin-2-yl)methanamine hydrochloride. As a Senior Application Scientist, this document synthesizes foundational biochemical principles with actionable, field-proven experimental strategies to provide a comprehensive roadmap for investigating this promising molecule. Herein, we will dissect the compound's structural features to postulate its most likely biological targets and provide a robust framework for the empirical validation of its mechanism.

Introduction: Deconstructing (4-Methoxypyrimidin-2-yl)methanamine hydrochloride

(4-Methoxypyrimidin-2-yl)methanamine hydrochloride is a small molecule characterized by a substituted pyrimidine core. The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] This heterocycle is a key component in a multitude of clinically approved drugs, demonstrating activities ranging from antimicrobial to anticancer.[3] The specific substitutions on the pyrimidine ring of the topic compound—a methoxy group at the 4-position and a methanamine hydrochloride group at the 2-position—provide critical clues to its potential biological function.

Given that the pyrimidine nucleus is a well-established "privileged scaffold" for kinase inhibitors, this guide will focus on the hypothesis that (4-Methoxypyrimidin-2-yl)methanamine hydrochloride acts as an ATP-competitive kinase inhibitor. [4][5]

Physicochemical Properties

A summary of the key physicochemical properties of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀ClN₃O[Generic Supplier Data]
Molecular Weight 175.62 g/mol [Generic Supplier Data]
CAS Number 1196154-28-5[Generic Supplier Data]

Putative Mechanism of Action: A Kinase Inhibition Hypothesis

The central hypothesis is that (4-Methoxypyrimidin-2-yl)methanamine hydrochloride functions as a Type I ATP-competitive kinase inhibitor. This proposed mechanism is predicated on the structural analogy of the 2-aminomethylpyrimidine core to the adenine base of ATP, allowing it to bind to the ATP-binding pocket of a broad range of protein kinases.[6][7]

The pyrimidine ring itself is a bioisostere of the purine ring of adenine, a fundamental characteristic of many successful kinase inhibitors.[8] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are critical for forming hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain.[1][6] This interaction anchors the inhibitor in the ATP-binding site.

The substituents at the 2 and 4 positions of the pyrimidine ring are crucial for determining the potency and selectivity of the inhibitor.[9]

  • The 2-Methanamine Group: The aminomethyl group at the 2-position is poised to form critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.[10] This interaction mimics the hydrogen bonding pattern of the adenine N6-amino group of ATP. The flexibility of the methylene linker may allow for optimal positioning of the amine to maximize these interactions.

  • The 4-Methoxy Group: The methoxy group at the 4-position extends into a more variable region of the ATP-binding pocket. This substituent can influence selectivity by interacting with specific amino acid residues that differ between kinases. It may also contribute to the overall binding affinity through van der Waals interactions.[11]

The hydrochloride salt form of the compound enhances its solubility in aqueous media, a desirable property for a potential drug candidate.

Visualizing the Putative Binding Mode

The following diagram illustrates the hypothetical binding of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride within the ATP-binding pocket of a generic protein kinase.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor (4-Methoxypyrimidin-2-yl)methanamine hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket pyrimidine Pyrimidine Ring pyrimidine->hinge H-bonds pyrimidine->gatekeeper methanamine Methanamine Group methanamine->hinge H-bonds methoxy Methoxy Group methoxy->hydrophobic_pocket van der Waals

Caption: Putative binding mode of the compound in a kinase ATP pocket.

Experimental Validation of the Putative Mechanism

To empirically validate the kinase inhibitor hypothesis, a multi-tiered experimental approach is recommended. This strategy is designed to first broadly screen for kinase activity and then progressively focus on specific targets and cellular effects.

Tier 1: Broad Kinase Profiling

The initial step is to perform a broad-spectrum kinase panel screen to identify potential kinase targets. This provides an unbiased assessment of the compound's activity across the human kinome.

Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a stock solution of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: Select a primary screening concentration (e.g., 1 µM or 10 µM) to test against a large panel of purified recombinant kinases (e.g., the DiscoverX KINOMEscan™ panel or a similar service).

  • Data Analysis: Analyze the percentage of inhibition for each kinase. Identify "hits" as kinases that are inhibited by a significant amount (e.g., >50% or >75%) at the screening concentration.

Tier 2: IC₅₀ Determination and Selectivity Profiling

For the primary "hits" identified in Tier 1, the next step is to determine the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency.

Protocol: In Vitro Kinase IC₅₀ Assay

  • Assay Setup: For each "hit" kinase, set up an in vitro kinase assay using a purified recombinant enzyme, a suitable substrate, and ATP. The assay can be radiometric (e.g., ³²P-ATP) or non-radiometric (e.g., fluorescence-based).

  • Dose-Response Curve: Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilutions) and incubate with the kinase, substrate, and ATP.

  • Data Analysis: Measure kinase activity at each compound concentration and plot the percentage of inhibition against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Selectivity Assessment: Compare the IC₅₀ values for the primary targets to those of closely related kinases to assess the compound's selectivity.

Tier 3: Cellular Target Engagement and Downstream Signaling

Once potent and selective kinase targets have been identified, it is crucial to confirm that the compound engages these targets in a cellular context and modulates their downstream signaling pathways.

Protocol: Western Blot Analysis of Phospho-Proteins

  • Cell Line Selection: Choose a cell line that expresses the target kinase and where the activity of the kinase is known to regulate a specific signaling pathway.

  • Compound Treatment: Treat the cells with increasing concentrations of the compound for a defined period.

  • Protein Extraction and Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, and transfer them to a membrane.

  • Antibody Probing: Probe the membrane with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe for the total protein level of the substrate and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the downstream substrate. A dose-dependent decrease in phosphorylation would indicate target engagement and inhibition.

Experimental Workflow Diagram

G start Start: Compound Synthesis and Characterization tier1 Tier 1: Broad Kinase Panel Screen (e.g., 1 µM) start->tier1 tier2 Tier 2: IC50 Determination for 'Hit' Kinases tier1->tier2 Identify 'Hits' tier3 Tier 3: Cellular Target Engagement (e.g., Western Blot) tier2->tier3 Confirm Potency & Selectivity end End: Mechanism of Action Validated tier3->end Demonstrate Cellular Activity

Caption: A tiered experimental workflow for validating the putative mechanism.

Alternative Putative Mechanisms

While kinase inhibition is the most probable mechanism of action, it is prudent for a comprehensive guide to acknowledge other possibilities, however less likely.

  • Antimicrobial Activity: Some simple pyrimidine and methanamine derivatives exhibit antimicrobial properties.[12][13][14] For instance, the drug methenamine (hexamethylenetetramine) acts as a urinary tract antiseptic by releasing formaldehyde in acidic conditions. While the structure of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride is distinct, its potential for antimicrobial activity could be explored through standard minimum inhibitory concentration (MIC) assays against a panel of bacteria and fungi.

  • Anti-inflammatory Activity: Pyrimidine derivatives have also been reported to possess anti-inflammatory properties, for example, through the inhibition of cyclooxygenase (COX) enzymes.[10] The anti-inflammatory potential of the compound could be investigated using in vitro assays for COX-1 and COX-2 inhibition and cell-based assays to measure the production of inflammatory cytokines.

Conclusion

The structural features of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride strongly suggest a putative mechanism of action as an ATP-competitive kinase inhibitor. The 2-aminomethylpyrimidine core is well-suited to bind to the highly conserved hinge region of the kinase ATP-binding pocket, while the 4-methoxy substituent can confer potency and selectivity. The proposed tiered experimental workflow provides a robust and logical framework for validating this hypothesis, from broad-based screening to specific cellular target engagement. While alternative mechanisms should be considered, the kinase inhibition hypothesis represents the most promising avenue for further investigation of this novel compound.

References

  • Abdellatif, K. R. A., & Bakr, R. B. (2021). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(7), 1033-1055.
  • Cowell, J. K. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(22), 7257-7267.
  • de Azevedo, W. F., Jr. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11949-11964.
  • El-Damasy, A. K., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 1014-1035.
  • El-Sayed, M. A., et al. (2023).
  • Eswaran, J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 7966-7981.
  • Gani, O. A., & Engh, R. A. (2010). Covalent kinase inhibitors. Current Opinion in Structural Biology, 20(6), 723-730.
  • Ghareb, N., et al. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry, 33, 117561.
  • Gleckman, R., et al. (1979). Drug therapy reviews: methenamine mandelate and methenamine hippurate. American Journal of Hospital Pharmacy, 36(11), 1509-12.
  • Hameed, A., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. MOJ Bioorganic & Organic Chemistry, 1(2).
  • Kandeel, M. M., et al. (2012). Design and synthesis of new EGFR-tyrosine kinase inhibitors containing pyrazolo [3, 4-d] pyrimidine cores as anticancer agents. Bulletin of Pharmaceutical Sciences. Assiut University, 35(1), 1-16.
  • Lamba, S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(2), 195.
  • Lo, Y. C., et al. (2014). Methenamine: a forgotten drug for preventing recurrent urinary tract infection in a multidrug resistance era. Expert Review of Anti-infective Therapy, 12(5), 549-554.
  • Patel, R. V., et al. (2021). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Medicinal Chemistry Research, 30(1), 31-49.
  • PubChem. (n.d.). Methenamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rathore, A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(3), 346-358.
  • Singh, N., et al. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Mini-Reviews in Medicinal Chemistry, 22(12), 1645-1665.
  • Tenti, G., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics, 24(1), 100689.
  • Varghese, J., et al. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Targets, 26(8), 867-882.
  • Verma, A., et al. (2017). (PDF) Pyrimidine and its biological activity: a review. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Recrystallization of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for Amine Hydrochloride Salts

Amine hydrochloride salts are cornerstone intermediates and active pharmaceutical ingredients (APIs) in the drug development pipeline. Their conversion into salt form often enhances stability, handling properties, and, most critically, aqueous solubility, which is a key determinant of bioavailability.[1] Given that even minor impurities can impact downstream reactions, final product efficacy, and patient safety, robust purification methods are paramount. Recrystallization stands as the most powerful and scalable technique for purifying solid crystalline compounds, including these vital salts.

This guide provides a comprehensive overview of the principles, methods, and nuanced considerations for the successful recrystallization of amine hydrochloride salts. It is designed for researchers, chemists, and process development scientists seeking to achieve high purity and optimal crystal form.

Fundamental Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility. The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then to allow the desired compound to crystallize upon cooling, leaving the impurities behind in the solution (mother liquor).[2] An ideal recrystallization process hinges on the selection of a solvent in which the target compound has high solubility at high temperatures and low solubility at low temperatures.[2]

The process involves several key mechanistic steps:

  • Dissolution: The impure solid is dissolved in a hot solvent.

  • Supersaturation: The solution becomes supersaturated as it cools, as the solubility of the compound decreases.

  • Nucleation: The initial formation of small crystal nuclei. This can occur spontaneously or be induced (e.g., by seeding).

  • Crystal Growth: The progressive addition of molecules from the supersaturated solution onto the existing nuclei, leading to the formation of larger, well-defined crystals.

Unique Challenges in Recrystallizing Amine Hydrochloride Salts

While the principles are universal, amine hydrochloride salts present a unique set of challenges due to their ionic and often hygroscopic nature:

  • High Polarity and Solubility: As ionic compounds, they are often highly soluble in polar solvents like water and short-chain alcohols (e.g., methanol, ethanol), but poorly soluble in non-polar organic solvents.[3][4] This can make finding a single solvent with the ideal temperature-solubility profile difficult. Many salts are too soluble in ethanol even when cold for it to be a good single recrystallization solvent.[5]

  • Hygroscopicity: Many amine hydrochlorides readily absorb moisture from the atmosphere.[3] This can inhibit crystallization, lead to the formation of oils, or introduce water as an impurity into the final product.

  • Disproportionation: A significant risk is the conversion of the salt back to its free amine base form.[6][7] This can occur if the local pH of the solution rises, for example, due to the presence of basic impurities or interaction with certain excipients in a formulation context.[8][9] This disproportionation leads to the formation of the less soluble free base, which can precipitate out as an impurity.[7]

  • "Oiling Out": Instead of forming crystals, the salt may separate from the solution as a liquid phase or "oil." This is common when the compound is significantly impure or when the boiling point of the solvent is higher than the melting point of the solute.[10]

Strategic Solvent Selection

The success of any recrystallization protocol is critically dependent on the choice of solvent.[11] For amine hydrochloride salts, a mixed-solvent system (a "good" solvent in which the salt is soluble, and a "bad" or "anti-solvent" in which it is not) is often required.

Key Solvent Selection Criteria:

  • Solubility Profile: The ideal "good" solvent should dissolve the salt completely when hot but sparingly when cold. The "anti-solvent" should be one in which the salt is largely insoluble.[2][11]

  • Miscibility: When using a mixed-solvent system, the "good" solvent and the "anti-solvent" must be fully miscible with each other.

  • Inertness: The solvent must not react with the amine hydrochloride salt.[11]

  • Boiling Point: A relatively low boiling point is desirable to facilitate easy removal from the final crystals.[11]

  • Safety: Toxicity, flammability, and environmental impact should always be considered.[11]

Common Solvents and Systems:

Due to their polarity, alcohols are frequently used as the "good" solvent.

  • Good Solvents: Methanol, Ethanol, Isopropanol (IPA), Water.

  • Anti-Solvents: Diethyl ether, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Hexanes.[5][12]

A common and effective strategy is to dissolve the amine hydrochloride salt in a minimal amount of a hot alcohol (like ethanol or isopropanol) and then slowly add a less polar anti-solvent (like diethyl ether or ethyl acetate) until the solution becomes turbid (cloudy), indicating the onset of precipitation.[5] Gentle heating is then applied to redissolve the precipitate, and the solution is allowed to cool slowly.

Solvent Selection Workflow

The following diagram outlines a systematic approach to selecting an appropriate solvent system.

Solvent_Selection start Start: Crude Amine HCl Salt test_polar Test solubility in polar protic solvents (e.g., MeOH, EtOH, IPA) at RT. start->test_polar dissolves_rt Dissolves at RT test_polar->dissolves_rt Yes insoluble_rt Insoluble/Slightly Soluble at RT test_polar->insoluble_rt No try_mixed Proceed to Mixed-Solvent System dissolves_rt->try_mixed heat_polar Heat the mixture to boiling. insoluble_rt->heat_polar dissolves_hot Dissolves when hot heat_polar->dissolves_hot Yes insoluble_hot Insoluble when hot heat_polar->insoluble_hot No cool_solution Cool solution slowly. Do crystals form? dissolves_hot->cool_solution insoluble_hot->try_mixed success_single SUCCESS: Use as single solvent. cool_solution->success_single Yes fail_single FAIL: No/poor crystallization. cool_solution->fail_single No fail_single->try_mixed dissolve_good Dissolve salt in minimum hot 'good' solvent (e.g., EtOH). try_mixed->dissolve_good add_anti Add 'anti-solvent' dropwise (e.g., Et2O, EtOAc) until turbid. dissolve_good->add_anti reheat Reheat gently to clarify. add_anti->reheat cool_mixed Cool slowly. reheat->cool_mixed success_mixed SUCCESS: Optimized Mixed-Solvent System. cool_mixed->success_mixed

Caption: Workflow for selecting a recrystallization solvent system.

Recrystallization Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Slow Cooling Recrystallization (Single Solvent)

This is the most fundamental method, suitable when a single solvent with a good temperature-solubility gradient is identified.

Methodology:

  • Solvent Addition: Place the crude amine hydrochloride salt in an Erlenmeyer flask equipped with a magnetic stir bar. Add a small amount of the selected solvent.

  • Dissolution: Heat the mixture to a gentle boil with stirring. Add the solvent in small portions until the salt just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain more solute upon cooling.[13]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified crystals.[13]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol B: Anti-Solvent Addition Recrystallization

This is the most common and often most effective method for amine hydrochloride salts.

Anti_Solvent_Workflow start 1. Dissolve Amine HCl in min. hot 'Good' Solvent (e.g., Isopropanol) add_anti 2. Add 'Anti-Solvent' dropwise (e.g., Diethyl Ether) at elevated temperature start->add_anti turbidity 3. Solution becomes turbid (point of supersaturation) add_anti->turbidity reheat 4. Re-heat gently until solution is clear turbidity->reheat cool 5. Slow Cooling (RT then Ice Bath) reheat->cool filter_wash 6. Vacuum Filtration & Wash with cold Anti-Solvent cool->filter_wash dry 7. Dry Crystals under vacuum filter_wash->dry

Caption: The workflow for anti-solvent addition recrystallization.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude amine hydrochloride salt in the minimum amount of the hot "good" solvent (e.g., isopropanol).[5]

  • Anti-Solvent Addition: While keeping the solution warm, add the "anti-solvent" (e.g., diethyl ether) dropwise with swirling until a persistent cloudiness (turbidity) is observed. Causality: The addition of the anti-solvent reduces the overall solubility of the salt in the mixed solvent system, inducing supersaturation.[14]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture, just enough to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol C: Vapor Diffusion

This method is ideal for small quantities of material or for growing high-quality single crystals for X-ray analysis. It is a slow, gentle method that can produce exceptionally pure crystals.[15]

Methodology:

  • Preparation: Dissolve the amine hydrochloride salt in a small volume of a "good" solvent (e.g., methanol) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar (the "chamber"). Add a layer of the volatile "anti-solvent" (e.g., diethyl ether or hexanes) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.[15]

  • Diffusion: Seal the larger jar. Causality: Over time, the volatile anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial. This gradual change in solvent composition slowly reduces the solubility of the salt, leading to the slow growth of high-quality crystals.[16][17]

  • Incubation: Allow the sealed system to stand undisturbed for several hours to days.

  • Isolation: Once suitable crystals have formed, carefully open the chamber, remove the inner vial, and isolate the crystals.

Troubleshooting Common Recrystallization Issues

ProblemObservationProbable Cause(s)Suggested Solution(s)
No Crystals Form Solution remains clear after cooling.Too much solvent was used.[10][13]Re-heat the solution to boil off some of the solvent, then attempt to cool again. If that fails, remove all solvent by rotary evaporation and start over.[18]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed" crystal of the pure compound.[13][18]
"Oiling Out" An oily layer separates from the solution instead of solid crystals.The compound is significantly impure.Try to purify the compound by another method (e.g., column chromatography) first.
The melting point of the compound is lower than the boiling point of the solvent.[10]Re-heat to dissolve the oil, add slightly more of the "good" solvent, and cool much more slowly.[10] Consider a different solvent system with a lower boiling point.
Poor Recovery Very few crystals are obtained.Too much solvent was used.[13]Concentrate the mother liquor (the remaining solution after filtration) and cool it again to obtain a second crop of crystals. Note: the second crop may be less pure.
The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used.[13]Ensure the washing solvent is thoroughly chilled and use only the minimum amount necessary to rinse the crystals.
Colored Product The final crystals have a color when the pure compound should be colorless.Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[5]

Characterization of Recrystallized Product

After recrystallization, it is essential to verify the purity and identity of the product. Standard analytical techniques include:

  • Melting Point (MP) Analysis: A sharp melting point close to the literature value is a strong indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • X-Ray Powder Diffraction (XRPD): To determine the solid-state form (polymorph) of the crystalline material.

Conclusion

The recrystallization of amine hydrochloride salts is a nuanced yet powerful technique for achieving high levels of purity. Success relies on a systematic approach to solvent selection, careful execution of the chosen protocol, and an understanding of the unique physicochemical properties of these ionic compounds. By leveraging methods such as anti-solvent addition and vapor diffusion, and by being prepared to troubleshoot common issues, researchers can consistently obtain high-quality crystalline materials essential for the advancement of pharmaceutical research and development.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Khan, R. A., et al. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]

  • Hinkley, J. M. (2017). Comment on Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • González Ceballos, L. (2021). Comment on How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Al-Zoubi, N., et al. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Centre de Recherche de Gif-sur-Yvette. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • woelen. (2011). Comment on Solubility of organic amine salts. Sciencemadness.org. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Thakral, N. K., & Kelly, R. C. (2017). Salt disproportionation: A material science perspective. International Journal of Pharmaceutics. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Weingaertner, D. A., et al. (1991). Extractive Crystallization of Inorganic Salts from Aqueous Solution. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Asyandi Mohd Nor. (2023). Boiling Points & Solubility of Amines. YouTube. Retrieved from [Link]

  • Thakral, N. K., et al. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of Pyrimidine Intermediates via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purification in Pyrimidine Synthesis

Pyrimidine scaffolds are fundamental heterocyclic motifs in a vast array of biologically active molecules, from antiviral agents to anticancer drugs. The synthesis of these complex molecules often involves multi-step sequences, generating crude mixtures containing the desired intermediate alongside unreacted starting materials, byproducts, and reagents. The efficacy and safety of the final active pharmaceutical ingredient (API) are critically dependent on the purity of these intermediates. Therefore, robust and efficient purification protocols are not merely a matter of good laboratory practice but a cornerstone of successful drug development.

Column chromatography, particularly flash chromatography, remains the workhorse technique for the purification of these often polar and structurally complex pyrimidine intermediates.[1] This guide provides a comprehensive, experience-driven protocol for the successful purification of pyrimidine derivatives, moving beyond a simple list of steps to explain the underlying principles and rationale behind each experimental choice.

Pillar 1: Foundational Principles of Pyrimidine Purification

The separation of compounds in column chromatography is governed by the principle of differential partitioning between a stationary phase and a mobile phase.[2] For pyrimidine intermediates, which are often polar due to the presence of nitrogen atoms and other heteroatomic functional groups, normal-phase chromatography is typically the method of choice.

  • Stationary Phase: The most common stationary phase is silica gel (SiO₂), a highly porous adsorbent with surface silanol groups (Si-OH).[2] These silanol groups are weakly acidic and interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.[2]

  • Mobile Phase: The mobile phase, a solvent or a mixture of solvents, is passed through the column, carrying the sample with it.[3] Less polar compounds in the mixture have a weaker affinity for the polar stationary phase and are eluted more quickly by the mobile phase. Conversely, more polar compounds, such as many pyrimidine intermediates, interact more strongly with the silica gel and elute more slowly.[2]

The key to a successful separation lies in finding the optimal balance of interactions between the pyrimidine intermediate, the stationary phase, and the mobile phase.

Pillar 2: Pre-Chromatography Workflow: Setting the Stage for Success

A successful column chromatography run begins long before the column is packed. Careful planning and preliminary experiments are essential to developing a robust purification method.

The Indispensable Role of Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a rapid and invaluable tool for developing the ideal solvent system (mobile phase) for your column.[4] The goal is to find a solvent system that provides good separation between your desired pyrimidine intermediate and its impurities.

Key Objective: Achieve a retention factor (Rf) of 0.2-0.3 for the target compound.[5]

  • An Rf value in this range ensures that the compound will not elute too quickly (resulting in poor separation) or too slowly (leading to band broadening and diffusion).[5]

Typical TLC Workflow:

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent and spot it onto a TLC plate (silica gel 60 F254).

  • Development: Place the TLC plate in a developing chamber containing a small amount of a test solvent system.

  • Visualization: After the solvent front has moved up the plate, visualize the separated spots using a UV lamp (if the compounds are UV active) or a chemical stain.

  • Iteration: Systematically vary the composition of the mobile phase to achieve the target Rf value and maximize the separation between the product and impurities.

Selecting the Right Mobile Phase: A Systematic Approach

The choice of the mobile phase is arguably the most critical factor in achieving a successful separation.[5] For pyrimidine intermediates, which are generally polar, a mixture of a non-polar and a polar solvent is typically used.

Common Solvent Systems:

Solvent SystemPolarityTypical Applications & Notes
Hexanes/Ethyl AcetateLow-MediumA versatile starting point for many organic compounds. The ratio can be adjusted to fine-tune the polarity.[6]
Dichloromethane/MethanolMedium-HighAn excellent choice for more polar pyrimidine intermediates.[6] Be aware that dichloromethane can be slow to run through silica.[7]
Dichloromethane/Methanol with TriethylamineMedium-HighThe addition of a small amount of a basic modifier like triethylamine (0.1-1%) is often crucial for pyrimidine purification.[1][4] It neutralizes the acidic silanol groups on the silica gel, preventing streaking and improving the peak shape of basic compounds.

The following diagram illustrates a logical workflow for selecting an appropriate solvent system.

Solvent_Selection_Workflow A Start with Crude Mixture B Prepare TLC Plates A->B C Test Hexanes/EtOAc (e.g., 7:3) B->C D Analyze TLC: Check Rf of Target C->D E Rf > 0.4? (Too High) D->E Yes F Rf < 0.2? (Too Low) D->F Yes G Rf = 0.2-0.3? (Optimal) D->G Yes H Increase Non-Polar Solvent (Hexanes) E->H I Increase Polar Solvent (EtOAc) F->I Q Observe Tailing/Streaking? G->Q H->C J Test DCM/MeOH (e.g., 95:5) H->J If separation is still poor I->C I->J If separation is still poor K Analyze TLC: Check Rf of Target J->K L Rf > 0.4? K->L Yes M Rf < 0.2? K->M Yes N Rf = 0.2-0.3? K->N Yes O Increase DCM L->O P Increase MeOH M->P N->Q O->J P->J R Add 0.1-1% Triethylamine to Mobile Phase Q->R Yes S Proceed to Column Chromatography Q->S No R->S

Caption: Workflow for mobile phase selection using TLC.

Pillar 3: The Column Chromatography Protocol: A Step-by-Step Guide

Once a suitable solvent system has been identified, you are ready to perform the column chromatography.

Materials
  • Crude pyrimidine intermediate

  • Silica gel (230-400 mesh)[1]

  • Selected mobile phase solvents (e.g., Dichloromethane, Methanol, Triethylamine)[1]

  • Glass chromatography column with a stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Fraction collection tubes or flasks

  • Rotary evaporator

Detailed Experimental Protocol
  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) over the cotton plug.[5]

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in your chosen mobile phase.[1] The consistency should be that of a milkshake.

    • Carefully and quickly pour the slurry into the column.[1]

    • Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.[1] A well-packed column is essential for good separation.

  • Sample Loading:

    • Dry Loading (Recommended for Pyrimidines): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[1] This method often provides better resolution.

    • Carefully add the dry-loaded sample to the top of the column bed.

    • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.[8]

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column. This method is faster but may lead to band broadening if too much solvent is used.[1]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, taking care not to disturb the sand layer.

    • Open the stopcock and begin collecting fractions. Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate.[5]

    • Continuously monitor the separation by collecting small, uniform fractions and analyzing them by TLC.[9]

  • Product Isolation:

    • Combine the fractions that contain the pure pyrimidine intermediate (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[1]

The following diagram provides a visual representation of the entire column chromatography workflow.

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading (Dry Method) cluster_elution Elution & Collection cluster_isolation Isolation A Column Setup Clamp Column Add Cotton Plug Add Sand Layer B Slurry Packing Mix Silica with Mobile Phase Pour Slurry into Column Tap to Pack & Remove Bubbles Drain Excess Solvent A->B C Sample Adsorption Dissolve Crude Product Add Silica Gel Evaporate Solvent B->C D Loading Column Add Dry Sample to Column Add Protective Sand Layer C->D E Elution Add Mobile Phase Apply Gentle Pressure Maintain Solvent Level D->E F Fraction Collection Collect Fractions Sequentially Monitor by TLC E->F G Product Isolation Combine Pure Fractions Evaporate Solvent F->G H Purified Pyrimidine Intermediate G->H

Caption: Overall workflow of column chromatography.

Pillar 4: Troubleshooting Common Issues in Pyrimidine Purification

Even with a well-planned protocol, challenges can arise. The following table outlines common problems and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Inappropriate mobile phase polarity.[4]- Column overloading.[4]- Poorly packed column.- Re-optimize the mobile phase using TLC to achieve better separation.[4]- Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel mass).[4]- Repack the column carefully, ensuring a uniform bed without cracks or channels.
Band Tailing / Streaking - Strong interaction of the basic pyrimidine with acidic silica gel.[4]- Compound is too polar for the solvent system.- Add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to the mobile phase.[4]- Increase the polarity of the mobile phase gradually (gradient elution).[7]
Compound Not Eluting from the Column - The compound is too polar for the current mobile phase.[4]- Irreversible adsorption or decomposition on silica gel.[10]- Drastically increase the polarity of the mobile phase (e.g., switch to a higher percentage of methanol).[4]- Before running the column, test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting.[10] If decomposition occurs, consider an alternative stationary phase like neutral alumina or reversed-phase chromatography.[4]
Cracked or Channeled Column Bed - The column ran dry.[9]- Heat generated from the adsorption of a very polar sample.- Always keep the solvent level above the top of the silica bed.[9]- Use the dry loading method to minimize the exothermic reaction upon sample application.[5]

Conclusion: A Pathway to Purity

The purification of pyrimidine intermediates by column chromatography is a technique that combines scientific principles with practical skill. By understanding the "why" behind each step—from the crucial preliminary work with TLC to the nuances of column packing and solvent selection—researchers can move from a trial-and-error approach to a robust, reliable, and efficient purification strategy. This detailed guide, grounded in both theory and field-proven experience, serves as a comprehensive resource for scientists and drug development professionals, enabling the consistent production of high-purity pyrimidine intermediates essential for the advancement of medicinal chemistry and pharmaceutical research.

References

  • Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • van Gennip, A. H., van Bree-Blom, E. J., De Abreu, R. A., de Boer, M., Voorter, C., & Wadman, S. K. (1987). Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism. Journal of Chromatography B: Biomedical Sciences and Applications, 420, 1-12. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Let's Learn Chemistry. (2024, January 4). Chromatography- Basic Introduction | How to Select Mobile and Stationary Phase [Video]. YouTube. [Link]

  • Belluti, F., Rampa, A., Bisi, A., Gobbi, S., Piazzi, L., Valenti, P., & Cavalli, A. (2006). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry, 49(24), 7049–7059. [Link]

  • Waters Corporation. (2025, June 18). Overcoming challenges in the purification of heterocyclic compounds. Waters Blog. [Link]

  • Olsen, B. A. (2005). Impact of column temperature and mobile phase components on selectivity of hydrophilic interaction chromatography (HILIC). Journal of Chromatography A, 1073(1-2), 311–317. [Link]

  • ResearchGate. (n.d.). Running solvent system for Thin layer chromatography development. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Teledyne ISCO. (2023, September). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Column Troubleshooting Guide. Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Scilit. (n.d.). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • IIP Series. (n.d.). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. Retrieved from [Link]

  • LCGC International. (2020, November 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

Sources

Illuminating the Core: A Detailed Guide to the ¹H and ¹³C NMR Characterization of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Pyrimidines and the Power of NMR

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core structure of a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of synthetic drugs with applications ranging from anticancer to antiviral therapies.[1] The precise structural elucidation of these compounds is paramount for understanding their function, optimizing their activity, and ensuring their safety and efficacy. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed atomic-level information about the structure and dynamics of pyrimidine derivatives.[2]

This comprehensive guide provides an in-depth exploration of the application of ¹H and ¹³C NMR spectroscopy for the characterization of pyrimidine compounds. Moving beyond a simple recitation of protocols, this document delves into the "why" behind the "how," offering field-proven insights into experimental design, data interpretation, and the utilization of advanced NMR techniques to tackle complex structural challenges.

Fundamental Principles of NMR Spectroscopy in the Context of Pyrimidines

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei. Both the proton (¹H) and the carbon-13 isotope (¹³C) possess a nuclear spin, which, when placed in a strong external magnetic field, can exist in different energy states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency at which this occurs—the chemical shift (δ)—is exquisitely sensitive to the local electronic environment of the nucleus.[2]

For pyrimidine compounds, the distribution of electrons within the aromatic ring and the influence of various substituents create a unique electronic landscape. The two nitrogen atoms in the pyrimidine ring are electronegative and induce a general deshielding effect on the ring protons and carbons compared to benzene. This results in their signals appearing at a higher chemical shift (downfield) in the NMR spectrum.[3]

Key NMR Parameters for Pyrimidine Characterization:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift provides a direct readout of the electronic environment of a nucleus. Electron-withdrawing groups deshield the nuclei, shifting their signals downfield, while electron-donating groups cause an upfield shift due to increased shielding.[3]

  • Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of the spins of neighboring nuclei through the intervening chemical bonds. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the connectivity and dihedral angles between atoms.

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal, allowing for the determination of the relative ratios of different types of protons in a molecule.

¹H NMR Spectroscopy of Pyrimidine Derivatives: A Detailed Analysis

The ¹H NMR spectrum of a pyrimidine derivative provides a wealth of information about the substitution pattern and the nature of the substituents on the ring. The protons directly attached to the pyrimidine ring (H-2, H-4, H-5, and H-6) typically resonate in the aromatic region of the spectrum, generally between δ 7.0 and 9.5 ppm.

Understanding Chemical Shifts in the Pyrimidine Ring

The chemical shifts of the pyrimidine ring protons are dictated by the electron density at their respective positions. The nitrogen atoms at positions 1 and 3 are strongly electron-withdrawing, leading to a significant deshielding of the adjacent protons.

  • H-2: Located between the two nitrogen atoms, the H-2 proton is the most deshielded and typically appears at the furthest downfield position.

  • H-4 and H-6: These protons are also significantly deshielded due to their proximity to the nitrogen atoms.

  • H-5: The H-5 proton is generally the most shielded of the ring protons, appearing at the most upfield position in the aromatic region.

The introduction of substituents dramatically alters this landscape. Electron-donating groups (EDGs) such as amino (-NH₂) or methoxy (-OCH₃) groups increase the electron density in the ring, particularly at the ortho and para positions, causing an upfield shift of the corresponding proton signals. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density, leading to a downfield shift.[4]

Data Presentation: ¹H NMR Chemical Shifts of Substituted Pyrimidines

The following table summarizes typical ¹H NMR chemical shift ranges for protons on substituted pyrimidine rings. These values are illustrative and can be influenced by the solvent and the presence of other functional groups.[4][5][6]

PositionUnsubstituted Pyrimidine (δ, ppm)Effect of Electron-Donating Group (e.g., -NH₂)Effect of Electron-Withdrawing Group (e.g., -NO₂)
H-2 ~9.2Significant upfield shiftSignificant downfield shift
H-4/H-6 ~8.7Upfield shiftDownfield shift
H-5 ~7.3Significant upfield shiftSignificant downfield shift
J-Coupling Constants in the Pyrimidine Ring

Spin-spin coupling provides crucial information about the connectivity of protons in the pyrimidine ring. The magnitude of the J-coupling constant depends on the number of bonds separating the coupled nuclei.

  • ³J (ortho coupling): Coupling between protons on adjacent carbons (e.g., H-4 and H-5, H-5 and H-6) is typically in the range of 4-6 Hz.

  • ⁴J (meta coupling): Coupling between protons separated by four bonds (e.g., H-2 and H-4, H-4 and H-6) is smaller, usually around 1-3 Hz.

  • ⁵J (para coupling): Coupling between protons across the ring (e.g., H-2 and H-5) is the smallest and often not resolved, typically less than 1 Hz.[7]

The ability to resolve these coupling patterns is instrumental in unambiguously assigning the signals in the ¹H NMR spectrum.

¹³C NMR Spectroscopy of Pyrimidine Derivatives: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides a detailed map of the carbon framework of pyrimidine compounds. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.

Interpreting ¹³C Chemical Shifts

Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyrimidine ring are highly dependent on their electronic environment. The carbons directly bonded to the electronegative nitrogen atoms are significantly deshielded and appear at higher chemical shifts.

  • C-2, C-4, and C-6: These carbons are the most deshielded, with C-2 typically resonating at the furthest downfield position.

  • C-5: This carbon is generally the most shielded of the ring carbons.

Substituent effects on ¹³C chemical shifts are also pronounced. Electron-donating groups cause an upfield shift of the carbon signals, particularly for the ipso and para carbons, while electron-withdrawing groups induce a downfield shift.[1][2]

Data Presentation: ¹³C NMR Chemical Shifts of Substituted Pyrimidines

The following table provides typical ¹³C NMR chemical shift ranges for carbons in substituted pyrimidine derivatives. These values can vary based on the specific molecular context and the solvent used.[1][8]

PositionUnsubstituted Pyrimidine (δ, ppm)Effect of Electron-Donating Group (e.g., -OCH₃)Effect of Electron-Withdrawing Group (e.g., -CN)
C-2 ~157Upfield shiftDownfield shift
C-4/C-6 ~159Upfield shiftDownfield shift
C-5 ~121Upfield shiftDownfield shift

Experimental Protocols: A Self-Validating Approach

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous experimental design and execution. The following protocols are designed to be self-validating, incorporating steps to ensure the integrity of the sample and the accuracy of the acquired data.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.

Step-by-Step Methodology:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the pyrimidine compound. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies. For many pyrimidine derivatives, polar aprotic solvents like DMSO-d₆ or acetonitrile-d₃ are suitable.[9] A solvent selection guide is provided below.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is often required to achieve a good signal-to-noise ratio in a reasonable time.[10]

  • Dissolution: Weigh the sample accurately using a microbalance and dissolve it completely in the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution. Visually inspect the solution against a light source to ensure there is no suspended particulate matter.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents magnetic field inhomogeneities that can degrade spectral resolution.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing air bubbles.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of a suitable internal standard that has a signal in a clear region of the spectrum.[10] For routine qualitative analysis, the residual solvent peak can often be used as a reference.

Solvent Selection Guide for Pyrimidine Compounds:

SolventPolarityTypical Use Cases for Pyrimidines
Chloroform-d (CDCl₃) NonpolarSuitable for less polar pyrimidine derivatives.
DMSO-d₆ Polar AproticExcellent for a wide range of polar pyrimidine compounds, especially those with exchangeable protons (e.g., -NH₂, -OH).
Acetonitrile-d₃ (CD₃CN) Polar AproticA good alternative to DMSO-d₆ for polar compounds.
Methanol-d₄ (CD₃OD) Polar ProticUseful for highly polar compounds, but will exchange with labile protons.
Deuterium Oxide (D₂O) Polar ProticFor water-soluble pyrimidines; will exchange with labile protons.
Protocol 2: Standard ¹H and ¹³C NMR Data Acquisition

This protocol outlines the general steps for acquiring standard 1D ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample.

Step-by-Step Methodology:

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[11]

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker systems).[12]

    • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 12-16 ppm).

    • Number of Scans (NS): For a typical sample, 8 to 16 scans are usually sufficient.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative spectra.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width (SW): Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 200-240 ppm).

    • Number of Scans (NS): A larger number of scans is typically required for ¹³C NMR due to its lower sensitivity. This can range from hundreds to thousands of scans depending on the sample concentration.

    • Relaxation Delay (D1): A delay of 2-5 seconds is a good starting point. For quantitative analysis, a much longer delay may be necessary to ensure full relaxation of all carbon nuclei.

Advanced 2D NMR Techniques for Unambiguous Structure Elucidation

For complex pyrimidine derivatives with overlapping signals in the 1D spectra, 2D NMR experiments are indispensable for complete and unambiguous structural assignment.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment reveals which protons are coupled to each other. A cross-peak in the 2D COSY spectrum indicates that the two protons on the corresponding axes are spin-spin coupled, typically through two or three bonds.[13] This is invaluable for identifying adjacent protons in the pyrimidine ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence): Identifying ¹H-¹³C One-Bond Correlations

The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached.[8] Each cross-peak in the HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C spectra. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range ¹H-¹³C Connectivity

The HMBC experiment is used to identify longer-range correlations between protons and carbons, typically over two or three bonds.[8] This experiment is crucial for piecing together the molecular fragments identified from COSY and HSQC data. For example, an HMBC correlation between a substituent proton and a pyrimidine ring carbon can definitively establish the point of attachment of the substituent.

Experimental Workflow for Structure Elucidation using 2D NMR

The following workflow illustrates the logical progression of experiments for the complete structural characterization of a novel pyrimidine compound.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structure Elucidation H1_NMR Acquire ¹H NMR Assign_H Assign ¹H Signals H1_NMR->Assign_H Chemical Shifts, Integration, Coupling C13_NMR Acquire ¹³C NMR Assign_C Assign ¹³C Signals C13_NMR->Assign_C DEPT Acquire DEPT (optional) DEPT->Assign_C Determine CH, CH₂, CH₃ COSY Acquire COSY Connect Connect Fragments COSY->Connect HSQC Acquire HSQC HSQC->Connect HMBC Acquire HMBC HMBC->Connect Assign_H->COSY Identify Coupled Protons Assign_H->HSQC Assign_H->HMBC Assign_C->HSQC Correlate ¹H and ¹³C Assign_C->HMBC Identify Long-Range Correlations Final_Structure Propose Final Structure Connect->Final_Structure

Caption: Workflow for NMR-based structure elucidation of pyrimidine compounds.

Conclusion: The Indispensable Role of NMR in Pyrimidine Chemistry

¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D techniques, provides an unparalleled level of detail for the structural characterization of pyrimidine derivatives. A thorough understanding of the fundamental principles of chemical shifts and coupling constants, combined with the implementation of robust and self-validating experimental protocols, empowers researchers to confidently elucidate the structures of novel pyrimidine compounds. This, in turn, accelerates the pace of discovery and development in the myriad of scientific disciplines where these vital heterocyclic compounds play a central role.

References

  • Bruker. (2018). 1D Acquisition. Retrieved from [Link]

  • Chimica, D. P. (2018). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 10(1).
  • El-Sayed, W. A., Al-bassas, A. A., & Othman, D. I. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013.
  • HSQC and HMBC - NMR Core Facility. (n.d.). Columbia University. Retrieved from [Link]

  • Kowalska, E., & Kluczyk, A. (2020).
  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1357–1360.
  • Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Modern Methods in Heterocyclic Chemistry (pp. 397-462). Bentham Science Publishers.
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 1-18.
  • LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Oxford Instruments. (2017). 2D NMR experiments at 60 MHz: COSY-90 and COSY-45 Application Note 10. Retrieved from [Link]

  • UC Davis NMR Facility. (2004). Acquisition Commands and Parameters. Retrieved from [Link]

  • Esempio, P. (2019). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. University of California, Riverside. Retrieved from [Link]

  • Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved from [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • Agilent. (2011). Easy, Precise and Accurate Quantitative NMR. Retrieved from [Link]

  • Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1.
  • Journal of Medicinal Chemistry. (n.d.). Purity by absolute qNMR. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Martin, G. E., & Hadden, C. E. (2000). Choosing the Best Pulse Sequences, Acquisition Parameters, Postacquisition Processing Strategies, and Probes for Natural Product Structure Elucidation by NMR Spectroscopy.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). J-Coupling (Scalar). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent effects and electron delocalization in five-membered N-heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),.... Retrieved from [Link]

  • Rattan, S. S., & Taneja, P. (2018). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 10(1), 123-129.
  • ACS Publications. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Retrieved from [Link]

  • Two-dimensional NMR spectroscopy - The COSY 45 pulse sequence. (n.d.). Retrieved from [Link]

  • ResearchGate. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Retrieved from [Link]

  • Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • STAR Protocols. (2022). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from [Link]

  • Bruker. (n.d.). 2D Acquisition and Processing. Retrieved from [Link]

  • ResearchGate. (n.d.). Could Someone Guide Me on How to Perform NMR Acquisition (CPMG) Using TopSpin?. Retrieved from [Link]

Sources

The Versatile Building Block: Application Notes for (4-Methoxypyrimidin-2-yl)methanamine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxypyrimidin-2-yl)methanamine hydrochloride has emerged as a significant and versatile synthetic building block in the field of medicinal chemistry. Its unique structure, featuring a primary amine tethered to a methoxy-substituted pyrimidine ring, offers a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The pyrimidine core is a well-established pharmacophore, frequently utilized for its ability to mimic the purine bases of ATP and interact with the hinge region of kinase enzymes. This makes derivatives of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride particularly attractive for the development of novel kinase inhibitors implicated in oncology and other therapeutic areas.

This guide provides an in-depth exploration of the applications of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride, complete with detailed experimental protocols and the scientific rationale behind its use.

Chemical Properties and Reactivity

(4-Methoxypyrimidin-2-yl)methanamine hydrochloride is a stable, crystalline solid. The primary amine group is the principal site of reactivity, readily undergoing a variety of chemical transformations. The methoxy group at the 4-position of the pyrimidine ring is an electron-donating group, which can influence the reactivity of the ring system.

PropertyValue
CAS Number 116234-37-0
Molecular Formula C₆H₁₀ClN₃O
Molecular Weight 175.62 g/mol
Appearance White to off-white solid
Solubility Soluble in water, methanol, and DMSO

The primary amine of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride serves as a key nucleophilic handle for the construction of more complex molecules. Common reactions include:

  • N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides to form N-aryl or N-heteroaryl derivatives.

These reactions allow for the systematic exploration of the chemical space around the pyrimidine core, a critical process in structure-activity relationship (SAR) studies during drug discovery.

Application in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. The (4-Methoxypyrimidin-2-yl)methanamine hydrochloride building block provides a strategic entry point for the synthesis of potent and selective kinase inhibitors.

The general synthetic strategy involves the modification of the primary amine to introduce functionalities that can occupy other regions of the ATP-binding site, thereby enhancing potency and selectivity.

G cluster_0 Core Building Block cluster_1 Key Reactions cluster_2 Target Molecules A (4-Methoxypyrimidin-2-yl)methanamine hydrochloride B N-Acylation A->B C N-Sulfonylation A->C D Reductive Amination A->D E Buchwald-Hartwig Coupling A->E F Amide-linked Kinase Inhibitors B->F G Sulfonamide-based Kinase Inhibitors C->G H N-Alkyl/Aryl Kinase Inhibitors D->H E->H

Synthetic pathways from the core building block.

Experimental Protocols

The following protocols are representative examples of how (4-Methoxypyrimidin-2-yl)methanamine hydrochloride can be utilized in synthesis. Researchers should adapt these procedures based on the specific reactivity of their chosen substrates.

Protocol 1: Synthesis of an N-Acyl Derivative

This protocol details the synthesis of an amide via the reaction of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride with an acyl chloride. This is a fundamental transformation for introducing a wide variety of substituents.

Reaction Scheme:

N-Acylation Reaction.

Materials:

  • (4-Methoxypyrimidin-2-yl)methanamine hydrochloride (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspend (4-Methoxypyrimidin-2-yl)methanamine hydrochloride in DCM.

  • Add triethylamine and stir the mixture at room temperature for 10 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl pyrimidine derivative.

Causality and Self-Validation: The use of a base is crucial to deprotonate the amine hydrochloride, allowing it to act as a nucleophile. The reaction progress should be monitored to ensure complete consumption of the starting material and to minimize the formation of side products. The workup procedure is designed to remove excess reagents and byproducts. Successful synthesis can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic signals of the newly formed amide.

Protocol 2: Synthesis of a Sulfonamide Derivative

This protocol describes the formation of a sulfonamide, a common functional group in many kinase inhibitors, by reacting the building block with a sulfonyl chloride.

Reaction Scheme:

N-Sulfonylation Reaction.

Materials:

  • (4-Methoxypyrimidin-2-yl)methanamine hydrochloride (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (2.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (4-Methoxypyrimidin-2-yl)methanamine hydrochloride in a mixture of DCM and pyridine.

  • Cool the solution to 0 °C.

  • Add benzenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature overnight. Monitor by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize or purify the crude product by column chromatography to obtain the pure sulfonamide.

Causality and Self-Validation: Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. The aqueous workup is essential for removing the pyridinium hydrochloride salt and any unreacted sulfonyl chloride. The final product's identity and purity should be confirmed by NMR and mass spectrometry, with the sulfonamide proton appearing as a characteristic signal in the ¹H NMR spectrum.[1]

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a palladium-catalyzed cross-coupling reaction to form a C-N bond between the pyrimidine building block and an aryl halide, a powerful method for creating complex kinase inhibitors.[2]

Reaction Scheme:

Buchwald-Hartwig Amination.

Materials:

  • (4-Methoxypyrimidin-2-yl)methanamine hydrochloride (1.2 eq)

  • Aryl or heteroaryl halide (e.g., bromobenzene) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide, Cs₂CO₃, 1.4-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, (4-Methoxypyrimidin-2-yl)methanamine hydrochloride, base, palladium catalyst, and ligand to a dry reaction vessel.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. The reaction should be stirred vigorously.

  • Monitor the reaction for the disappearance of the starting materials by LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Causality and Self-Validation: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. The choice of ligand and base can significantly impact the reaction efficiency and should be optimized for specific substrates. Successful coupling is confirmed by the appearance of signals corresponding to the aryl group in the NMR spectra of the product and the expected molecular ion peak in the mass spectrum.[2]

Conclusion

(4-Methoxypyrimidin-2-yl)methanamine hydrochloride is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its primary amine functionality allows for a wide range of chemical modifications, providing access to diverse libraries of compounds for biological screening. The protocols and insights provided herein serve as a guide for researchers to effectively utilize this building block in their synthetic endeavors, paving the way for the discovery of novel therapeutics.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields and purity. Our recommendations are based on established chemical principles and practical experience in the field.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing (4-Methoxypyrimidin-2-yl)methanamine hydrochloride?

A1: The synthesis of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride typically involves a multi-step process. A common strategy begins with a commercially available pyrimidine derivative, which is then functionalized. A plausible and effective route starts from 2-chloro-4-methoxypyrimidine, which is converted to the corresponding nitrile, followed by reduction to the amine and subsequent hydrochloride salt formation. An alternative involves the direct amination of a 2-(chloromethyl)-4-methoxypyrimidine intermediate.

Q2: What are the critical parameters to control for maximizing the yield?

A2: Several parameters are crucial for maximizing the yield. These include reaction temperature, reaction time, purity of starting materials and reagents, and efficient work-up and purification procedures. For instance, in the reduction of the nitrile to the amine, the choice of reducing agent and the control of temperature are critical to prevent over-reduction or side reactions. Similarly, during the formation of the hydrochloride salt, the concentration of HCl and the choice of solvent can significantly impact the yield and purity of the final product.

Q3: How can I minimize the formation of impurities?

A3: Minimizing impurity formation requires careful control of reaction conditions. For example, during the synthesis of the nitrile intermediate, avoiding excess heat can prevent polymerization or degradation of the starting material. In the subsequent reduction step, using a selective reducing agent like nickel boride or employing catalytic hydrogenation under controlled pressure and temperature can prevent the formation of byproducts. Finally, proper purification of intermediates at each step is essential to carry forward clean material into the next reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride.

Problem 1: Low yield in the conversion of 2-chloro-4-methoxypyrimidine to 2-cyano-4-methoxypyrimidine.
Potential Cause Proposed Solution Scientific Rationale
Incomplete reaction Increase reaction temperature and/or time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).The cyanation of a chloro-pyrimidine is a nucleophilic aromatic substitution reaction. Higher temperatures can overcome the activation energy barrier, driving the reaction to completion.
Decomposition of starting material or product Use a milder cyanide source, such as copper(I) cyanide, and a non-polar aprotic solvent like toluene or xylene.Harsher conditions with alkali metal cyanides in polar solvents can lead to side reactions, including hydrolysis of the methoxy group or the nitrile itself. Copper(I) cyanide often provides a milder and more controlled reaction.
Presence of moisture Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can react with the cyanide source and can also lead to unwanted side reactions with the chloro-pyrimidine starting material.
Problem 2: Inefficient reduction of 2-cyano-4-methoxypyrimidine to (4-Methoxypyrimidin-2-yl)methanamine.
Potential Cause Proposed Solution Scientific Rationale
Catalyst poisoning Use highly pure starting materials and solvents. If using a heterogeneous catalyst like Raney Nickel or Palladium on carbon, ensure it is fresh and active.Impurities, particularly sulfur-containing compounds, can poison metal catalysts, rendering them inactive.
Incomplete reduction Increase the pressure of hydrogen gas (for catalytic hydrogenation) or use a more potent reducing agent like Lithium Aluminum Hydride (LAH).A higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, facilitating the reduction. LAH is a very powerful reducing agent capable of reducing nitriles to primary amines.
Side reactions Perform the reduction at a lower temperature. For catalytic hydrogenation, adding a small amount of ammonia can suppress the formation of secondary amines.Lower temperatures can help to control the exothermicity of the reaction and reduce the rate of side reactions. Ammonia can compete for reactive intermediates on the catalyst surface, thus minimizing the formation of secondary amines.
Problem 3: Poor yield or purity during the formation of the hydrochloride salt.
Potential Cause Proposed Solution Scientific Rationale
Incomplete precipitation Use a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or isopropyl alcohol. Cool the solution to induce precipitation.The solubility of the salt is a critical factor. A solvent system that maximizes the insolubility of the product will lead to a higher recovery.
Formation of an oil instead of a solid Add the HCl solution slowly with vigorous stirring. Try adding a seed crystal to induce crystallization.Rapid addition of HCl can lead to supersaturation and the formation of an oil. Slow addition and seeding can promote the formation of a crystalline solid.
Excess HCl leading to impurities Use a stoichiometric amount of HCl. A solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) allows for more controlled addition.Excess acid can lead to the formation of dihydrochloride salts or promote degradation of the product.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-4-methoxypyrimidine
  • To a stirred solution of 2-chloro-4-methoxypyrimidine (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium cyanide (1.2 eq.) at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of (4-Methoxypyrimidin-2-yl)methanamine
  • In a pressure vessel, dissolve 2-cyano-4-methoxypyrimidine (1 eq.) in methanol saturated with ammonia.

  • Add a catalytic amount of Raney Nickel (approximately 10% by weight).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-60 °C with vigorous stirring.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

Protocol 3: Formation of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride
  • Dissolve the crude (4-Methoxypyrimidin-2-yl)methanamine in a minimal amount of cold isopropyl alcohol.

  • Slowly add a solution of hydrochloric acid in isopropyl alcohol (e.g., 2 M) dropwise with stirring until the pH is acidic.

  • Continue stirring in an ice bath for 30 minutes to an hour to complete the precipitation.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizing the Workflow

SynthesisWorkflow Start 2-Chloro-4-methoxypyrimidine Step1 Cyanation (NaCN, DMF) Start->Step1 Intermediate1 2-Cyano-4-methoxypyrimidine Step1->Intermediate1 Step2 Reduction (H2, Raney Ni, NH3/MeOH) Intermediate1->Step2 Intermediate2 (4-Methoxypyrimidin-2-yl)methanamine Step2->Intermediate2 Step3 Salt Formation (HCl, Isopropanol) Intermediate2->Step3 End (4-Methoxypyrimidin-2-yl)methanamine hydrochloride Step3->End

Caption: Synthetic workflow for (4-Methoxypyrimidin-2-yl)methanamine hydrochloride.

Troubleshooting Logic

Troubleshooting cluster_cyanation Cyanation Step cluster_reduction Reduction Step cluster_salt Salt Formation LowYield_Cyan Low Yield IncompleteReaction_Cyan Incomplete Reaction? (Check TLC/HPLC) LowYield_Cyan->IncompleteReaction_Cyan Decomposition_Cyan Decomposition? (Check for byproducts) LowYield_Cyan->Decomposition_Cyan Moisture_Cyan Moisture Present? LowYield_Cyan->Moisture_Cyan LowYield_Red Low Yield CatalystPoisoning Catalyst Poisoned? (Check starting material purity) LowYield_Red->CatalystPoisoning IncompleteReduction Incomplete Reduction? (Increase H2 pressure) LowYield_Red->IncompleteReduction SideReactions_Red Side Reactions? (Lower temperature) LowYield_Red->SideReactions_Red LowYield_Salt Low Yield/Purity IncompletePrecipitation Incomplete Precipitation? (Use anti-solvent) LowYield_Salt->IncompletePrecipitation OilFormation Oiling Out? (Slow HCl addition) LowYield_Salt->OilFormation ExcessHCl Excess HCl? (Use stoichiometric amount) LowYield_Salt->ExcessHCl

Caption: Troubleshooting decision tree for the synthesis.

References

  • Synthesis of Pyrimidine Derivatives: For general methodologies on the synthesis of pyrimidine derivatives, which can be adapted for this specific synthesis, refer to foundational texts in heterocyclic chemistry. A useful online resource is provided by the Organic Synthesis journal, which details robust synthetic procedures.

    • Title: Organic Syntheses
    • Source: Organic Syntheses
    • URL: [Link]

  • Reduction of Nitriles: The reduction of nitriles to primary amines is a well-established transformation in organic chemistry. For a comprehensive overview of various reducing agents and conditions, consult standard organic chemistry textbooks or review articles. Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations Source: Richard C. Larock URL: A specific URL for the entire book is not available, but it can be found through major booksellers and academic libraries.
  • Purification of Organic Compounds: Proper purification techniques are critical for obtaining high-purity products. For detailed guidance on crystallization, chromatography, and other purification methods, refer to established laboratory manuals. Title: Purification of Laboratory Chemicals Source: W. L. F. Armarego and Christina Li Lin Chai URL: A direct URL for the entire book is not available. It is a standard reference text available through publishers and libraries.
  • Chemical Safety Information: For safety data on the reagents and solvents used in this synthesis, consult the PubChem database.[1][2]

    • Title: PubChem
    • Source: National Center for Biotechnology Inform
    • URL: [Link]

Sources

Validation & Comparative

Revolutionizing Kinase Inhibitor Synthesis: A Comparative Benchmark of Efficiency and Sustainability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Efficient Synthesis in Oncology Drug Development

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine.[1][2] Kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets.[1][3] The journey from a promising lead compound to an FDA-approved drug is arduous and expensive, with manufacturing costs playing a significant role. Therefore, the efficiency of the chemical synthesis is not merely an academic exercise; it is a critical determinant of a drug's accessibility and commercial viability. This guide provides an in-depth comparison of published synthetic methodologies for the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib (AZD9291), against a proposed next-generation, sustainable synthesis strategy. For researchers, scientists, and drug development professionals, this analysis will illuminate the tangible benefits of adopting modern synthetic technologies to enhance efficiency, reduce environmental impact, and ultimately, lower the cost of goods (COGs).

Osimertinib is a potent inhibitor of both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC), offering a significant clinical advantage.[4][5] However, its complex molecular architecture presents considerable synthetic challenges.[6] This guide will dissect these challenges and benchmark different approaches to its synthesis, providing a clear, data-driven comparison of their respective efficiencies.

Understanding the Target: The EGFR Signaling Pathway and Osimertinib's Mechanism of Action

The EGFR signaling cascade is a critical pathway that governs cell growth, proliferation, and survival.[7] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division. First and second-generation EGFR inhibitors, while initially effective, often succumb to the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation.[8]

Osimertinib was designed to overcome this resistance by covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, a mechanism that is effective against both the initial sensitizing mutations and the T790M resistance mutation.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Osimertinib Osimertinib Osimertinib->EGFR Irreversibly Inhibits (Covalent Bond)

Caption: EGFR Signaling Pathway and Inhibition by Osimertinib.

Benchmarking Synthetic Routes to Osimertinib

The synthesis of a complex molecule like Osimertinib is a multi-step process where the choice of route has profound implications for the overall efficiency. We will compare two representative published methods with a proposed next-generation approach.

Method 1: The Original Patented Synthesis (AstraZeneca)

The initial synthesis of Osimertinib, as disclosed in the patent literature, established the feasibility of constructing the core structure but was not optimized for large-scale production.[5][6] This route is characterized by a linear sequence, the use of hazardous reagents, and challenging purification steps. A key challenge in this and other early syntheses is the reduction of a nitro group, which often employed stoichiometric iron in acidic conditions, leading to significant metal waste and difficult work-up procedures.[6] Another inefficiency is the final acylation step to introduce the acrylamide warhead, which in some early routes had a low isolated yield of around 39%.[6]

Method 2: An Improved, Convergent Synthesis

Subsequent research has focused on improving the efficiency of the Osimertinib synthesis. One notable improvement involves a more convergent approach, where key fragments of the molecule are synthesized separately and then combined in the later stages.[1] This strategy often leads to higher overall yields and greater flexibility. An improved process reported an overall yield of up to 68% by modifying parameters such as solvents, temperature, and reagents, and by eliminating laborious column chromatography purifications.[1][3] This improved route also addressed the problematic nitro reduction by using catalytic hydrogenation (Pd/C), a much cleaner and more efficient method.[1]

Our Proposed Next-Generation Synthesis: A Sustainable and Efficient Approach

To truly elevate the synthesis of Osimertinib, we propose a "Next-Gen" approach that integrates two powerful, modern chemical technologies: catalytic C-H activation and continuous flow chemistry .

  • Catalytic C-H Activation: The core of Osimertinib contains a substituted pyrimidine ring. Traditional methods for functionalizing such heterocycles often involve pre-functionalization (e.g., halogenation) followed by cross-coupling reactions, adding steps and generating stoichiometric waste. Direct C-H activation, particularly with palladium or other transition metal catalysts, allows for the direct formation of C-C or C-N bonds on the pyrimidine core, significantly shortening the synthesis and improving atom economy.[9][10][11]

  • Continuous Flow Chemistry: Many of the reaction steps in the Osimertinib synthesis, such as nitration and the final acylation, can be hazardous and difficult to control on a large scale in traditional batch reactors.[12] Continuous flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and the ability to telescope reaction steps, thereby reducing reaction times and purification needs.[12] A scalable telescoped continuous flow procedure for the acetylation and nitration of a key aniline intermediate in the Osimertinib synthesis has already been reported, demonstrating the industrial viability of this approach.[12]

Synthesis_Comparison cluster_traditional Traditional Batch Synthesis (Published Methods) cluster_nextgen Next-Generation Flow Synthesis (Proposed) Start1 Starting Materials Step1_1 Step 1 (e.g., Nitration) Start1->Step1_1 Step1_2 Step 2 (Purification) Step1_1->Step1_2 Step1_3 Step 3 (SNAr Reaction) Step1_2->Step1_3 Step1_4 Step 4 (Purification) Step1_3->Step1_4 Step1_5 Step 5 (Nitro Reduction - Fe/NH4Cl) Step1_4->Step1_5 Step1_6 Step 6 (Purification) Step1_5->Step1_6 Step1_7 Step 7 (Acylation) Step1_6->Step1_7 Step1_8 Step 8 (Final Purification) Step1_7->Step1_8 End1 Osimertinib Step1_8->End1 Start2 Starting Materials Flow_Module1 Flow Module 1: Telescoped Nitration & SNAr Reaction Start2->Flow_Module1 C_H_Activation Key Step: Catalytic C-H Activation (Reduced Step Count) Flow_Module1->C_H_Activation Flow_Module2 Flow Module 2: Continuous Flow Acylation & In-line Purification C_H_Activation->Flow_Module2 End2 Osimertinib Flow_Module2->End2

Caption: Comparative Synthetic Workflow.

Quantitative Comparison of Synthetic Efficiency

To provide an objective comparison, we will use several key green chemistry metrics:

  • Overall Yield (%): The amount of final product obtained relative to the theoretical maximum.

  • Step Count: The number of individual chemical transformations. Fewer steps are generally more efficient.

  • Atom Economy (%): A measure of how many atoms from the reactants are incorporated into the final product.[13][14]

  • Process Mass Intensity (PMI): The total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the active pharmaceutical ingredient (API). A lower PMI indicates a greener and more efficient process.[15][16][17][18][19]

  • E-Factor: The mass ratio of waste to product. A lower E-factor is more environmentally friendly.[13]

MetricMethod 1: Original Patented SynthesisMethod 2: Improved Convergent SynthesisProposed Next-Gen Flow Synthesis (Projected)
Overall Yield (%) ~20-40%[1][5]~68%[1][3]>75%
Step Count 7-96-7[1][7]4-5
Atom Economy (%) Low-MediumMediumHigh
Process Mass Intensity (PMI) High (>200)Medium (~100-150)Low (<50)
E-Factor High (>199)Medium (~99-149)Low (<49)
Key Features Linear sequence, hazardous reagents, difficult purifications.[6]Convergent approach, catalytic hydrogenation, reduced purifications.[1]C-H activation, continuous flow, telescoped reactions, in-line purification.[9][12]

Experimental Protocols

Protocol for a Key Step in the Improved Convergent Synthesis: Catalytic Hydrogenation

This protocol is representative of the improvements made over the original synthesis, replacing the environmentally hazardous Fe/NH4Cl reduction.

  • Charging the Reactor: To a suitable hydrogenation reactor, add the nitro-intermediate (1 equivalent) and a suitable solvent such as methanol or ethanol.

  • Inerting the Atmosphere: Purge the reactor with nitrogen gas to remove any oxygen.

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 5-10 mol%) to the reaction mixture.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 1-5 bar) and stir the mixture vigorously at room temperature.

  • Monitoring the Reaction: Monitor the reaction progress by a suitable analytical technique such as TLC or HPLC until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aniline product, which can often be used in the next step without further purification.

Rationale: This protocol is self-validating as the complete consumption of the starting material and the appearance of the product can be easily monitored. The use of a catalytic amount of palladium is significantly more atom-economical and environmentally benign than the stoichiometric iron used in older methods. The mild reaction conditions also prevent the formation of byproducts.

Conceptual Protocol for a Key Step in the Next-Gen Synthesis: C-H Activation/Arylation

This conceptual protocol illustrates how C-H activation can streamline the synthesis of the pyrimidine core of Osimertinib.

  • Reactor Setup: In a continuous flow reactor system, pump a solution of the 2-aminopyrimidine core and the indole coupling partner in a suitable high-boiling solvent (e.g., DMAc) through separate inlet channels.

  • Catalyst and Reagent Introduction: Introduce a solution of a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and an oxidant into a third channel.

  • Mixing and Reaction: The reactant streams converge in a heated microreactor where rapid mixing and heat transfer occur, promoting the C-H activation and cross-coupling reaction.

  • In-line Quenching and Separation: The product stream flows through a quenching module to stop the reaction, followed by a liquid-liquid separation module to remove the catalyst and other impurities.

  • Product Collection: The purified product stream is collected at the outlet of the flow system.

Rationale: This flow chemistry approach provides precise control over the reaction, enhancing safety and reproducibility. The C-H activation strategy eliminates the need for pre-functionalization of the pyrimidine ring, reducing the step count and improving atom economy. In-line purification minimizes manual handling and product loss.

Conclusion and Future Outlook

The synthesis of kinase inhibitors like Osimertinib is a testament to the ingenuity of medicinal and process chemists. However, as the demand for these life-saving drugs grows, so does the need for more efficient, cost-effective, and sustainable manufacturing processes. This guide has demonstrated a clear evolution in the synthesis of Osimertinib, from early, linear routes to more convergent and optimized batch processes.

The data strongly suggests that the adoption of next-generation technologies such as continuous flow chemistry and catalytic C-H activation holds the key to unlocking significant improvements in synthetic efficiency. The projected reductions in step count, waste generation (as indicated by PMI and E-factor), and the potential for higher overall yields offer a compelling case for investment in these modern synthetic methodologies. For drug development professionals, embracing these innovations is not just a matter of "green chemistry"; it is a strategic imperative to enhance the economic viability and accessibility of targeted therapies for patients in need.

References

  • Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib. Highlights in Science, Engineering and Technology, 157, 177-182. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Poursalari, N., et al. (2020). Improvements in the Synthesis of the Third‐Generation EGFR Inhibitor Osimertinib. ChemistrySelect, 5(35), 10833-10836. [Link]

  • CN106432231A - AZD 9291 pharmaceutical salt and crystal form and preparation method thereof.
  • API SYNTHESIS INTERNATIONAL. (2016). AZD 9291, Osimertinib. [Link]

  • WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof.
  • Shaikh, A., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(1), 1448. [Link]

  • Dong, H., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. Molecules, 24(13), 2407. [Link]

  • WO2021111462A1 - An improved process for the preparation of osimertinib mesylate.
  • Hone, C. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(11), 2497-2505. [Link]

  • Dong, H., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. Molecules, 24(13), 2407. [Link]

  • Ben-lulu, T., et al. (2024). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances, 14(1), 1-22. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). [Link]

  • ChemBAM. (n.d.). Atom economy / E factor. [Link]

  • S. A. A. El-faham, A. M. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. Synthesis, 50(01), 1-17. [Link]

  • Patel, S. M. (2016). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2051-2059. [Link]

  • Rej, S., et al. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science, 12(33), 11116-11123. [Link]

  • Green Chemistry For Sustainability. (n.d.). Process Mass Intensity Calculator. [Link]

  • Green Chemistry Toolkit. (n.d.). METRICS. [Link]

  • BioPharm International. (2019). Improving Process Mass Intensity for Bio/Pharmaceutical Production. [Link]

  • The University of York. (n.d.). green chemistry – the atom economy. [Link]

  • ResearchGate. (n.d.). Transition‐metal‐catalyzed C−H activation of pyrimidine derivatives. [Link]

  • Rej, S., et al. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science, 12(33), 11116-11123. [Link]

  • Tucker, M. J., et al. (2022). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 10(1), 1-11. [Link]

  • Wikipedia. (n.d.). Green chemistry metrics. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Metric. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like (4-Methoxypyrimidin-2-yl)methanamine hydrochloride. This pyrimidine derivative, a valuable building block in medicinal chemistry, holds potential in the development of new therapeutic agents, given that pyrimidine scaffolds are central to many anti-inflammatory and anti-cancer drugs.[1][2] However, our responsibility extends beyond discovery to the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride. It is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream safely, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.

Hazard Identification and Risk Assessment: Know Your Waste

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its likely hazard profile from structurally analogous pyrimidine derivatives and amine hydrochlorides.

Based on data from similar compounds, (4-Methoxypyrimidin-2-yl)methanamine hydrochloride should be handled as a substance that is:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4).[3][4][5]

  • Causes skin irritation (Skin Corrosion/Irritation - Category 2).[3][4][5][6]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2/2A).[3][4][5][6][7]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3).[3][4][5]

Furthermore, many pyrimidine derivatives are investigated for their potent biological activity, including potential cytotoxicity.[1] Therefore, it is a matter of prudent practice to handle this compound and its associated waste with the high degree of caution afforded to hazardous drugs.

GHS Hazard Classification (Inferred) Hazard Code Description Primary Safety Concern
Acute Toxicity, OralH302Harmful if swallowedAccidental ingestion can lead to illness.
Skin IrritationH315Causes skin irritationDirect contact can cause redness, itching, or inflammation.
Eye IrritationH319Causes serious eye irritationDirect contact can cause significant, potentially lasting eye damage.
STOT - Single ExposureH335May cause respiratory irritationInhalation of dust can irritate the nose, throat, and lungs.

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.

Equipment Specification Rationale
Gloves Double-gloving with nitrile gloves.The outer glove absorbs initial contamination and is discarded into the waste container. The inner glove protects against tears or breaches in the outer glove.[8]
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of liquid waste and airborne dust particles from solid waste, addressing the serious eye irritation hazard.[6]
Lab Coat Chemical-resistant, long-sleeved lab coat with knit cuffs.Protects skin and personal clothing from contamination. Knit cuffs provide a snug fit around the inner glove.
Respiratory NIOSH-approved respirator (e.g., N95)Required when handling the solid powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[6]

Waste Segregation and Containerization: The Foundation of Safe Disposal

Effective disposal begins with meticulous segregation at the point of generation.[9] Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process. All waste containing (4-Methoxypyrimidin-2-yl)methanamine hydrochloride must be treated as hazardous chemical waste and must never be disposed of in standard trash or down the sewer system.[10]

Step 1: Select the Correct Waste Container

  • For Solid Waste (unused chemical, contaminated weigh boats, stir bars, etc.): Use a sealable, wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene). The container must be durable, leak-proof, and have a screw-top lid.[11]

  • For Liquid Waste (solutions containing the compound): Use a sealable, compatible container (e.g., HDPE or glass) with a screw-top lid. Ensure the container material is compatible with the solvent used. Never use metal containers for halogenated solvents or corrosive wastes.[11]

  • For Trace Contaminated PPE and Materials (gloves, gowns, bench paper): This waste should be collected in a dedicated, clearly labeled plastic bag or container designated for hazardous trace waste.[12] These items must be properly sealed before removal from the work area.[12]

Step 2: Label the Container Before First Use Proper labeling is a critical regulatory requirement. Your institution's Environmental Health & Safety (EHS) department will provide specific labels, but they must contain the following information:[13]

  • The words "Hazardous Waste" .

  • The full chemical name: "(4-Methoxypyrimidin-2-yl)methanamine hydrochloride" and any other chemical constituents.

  • The associated hazards (e.g., "Irritant," "Toxic" ).

  • The Accumulation Start Date (the date the first drop of waste is added).

  • The name of the Principal Investigator and the laboratory location.

Step 3: Keep Containers Securely Closed Waste containers must be kept tightly closed at all times, except when actively adding waste.[11][13] This prevents the release of vapors and reduces the risk of spills. Funnels must be removed immediately after use.[11]

Step-by-Step Disposal Protocol

4.1 Handling Unused or Expired Solid Chemical

  • Work in a Controlled Area: Conduct all operations within a certified chemical fume hood to minimize inhalation exposure.

  • Don Full PPE: Adhere to the PPE requirements outlined in Section 2.0.

  • Transfer the Chemical: Carefully transfer the solid (4-Methoxypyrimidin-2-yl)methanamine hydrochloride from its original container into the designated solid hazardous waste container. Use dedicated spatulas and equipment.

  • Decontaminate and Dispose of Emptied Original Container: Rinse the empty original container three times with a suitable solvent (e.g., methanol or ethanol). Transfer the rinsate into the liquid hazardous waste stream. The triple-rinsed container can then be disposed of as non-hazardous waste, or according to your institution's policy.

  • Seal and Store: Securely close the solid waste container and place it in your laboratory's designated Satellite Accumulation Area (SAA).[9]

4.2 Disposing of Contaminated Labware and Materials

  • Gross Decontamination: Scrape off as much solid residue as possible into the solid waste container.

  • Rinsing: Rinse the item with an appropriate solvent, collecting the rinsate in the liquid hazardous waste container.

  • Final Disposal:

    • Reusable Items (glassware, stir bars): After decontamination, these can be washed and returned to service.

    • Disposable Items (weigh boats, pipette tips): Place these in the solid hazardous waste container.

4.3 Managing Liquid Waste Solutions

  • Transfer Carefully: Using a funnel, pour the liquid waste directly into the designated liquid hazardous waste container.

  • Avoid Overfilling: Fill containers to no more than 80% capacity to allow for vapor expansion and prevent spills.

  • Segregate Incompatibles: Do not mix this waste stream with incompatible chemicals, such as strong oxidizing agents.[7]

  • Seal and Store: Securely close the liquid waste container and place it in the SAA.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste generated from experiments involving (4-Methoxypyrimidin-2-yl)methanamine hydrochloride.

G Disposal Workflow for (4-Methoxypyrimidin-2-yl)methanamine hydrochloride cluster_0 Point of Generation cluster_1 Waste Characterization cluster_2 Action and Containerization cluster_3 Final Steps start Waste Generated solid Unused Solid or Contaminated Disposables start->solid liquid Liquid Solution or Rinsate start->liquid ppe Trace Contaminated PPE (Gloves, Gown, Bench Paper) start->ppe solid_cont Place in Labeled 'Solid Hazardous Waste' Container solid->solid_cont liquid_cont Pour into Labeled 'Liquid Hazardous Waste' Container liquid->liquid_cont ppe_cont Place in Labeled 'Trace Hazardous Waste' Bag/Container ppe->ppe_cont store Store Securely in Satellite Accumulation Area solid_cont->store liquid_cont->store ppe_cont->store pickup Arrange Pickup via Institutional EHS store->pickup

Caption: Decision workflow for proper segregation and disposal of waste.

Emergency Procedures: Spill and Exposure

6.1 In Case of a Spill:

  • ALERT: Alert personnel in the immediate area.

  • EVACUATE: Evacuate all non-essential personnel.

  • CONTAIN: If safe to do so, prevent the spill from spreading using a chemical spill kit. For small powder spills, gently cover with a damp paper towel to avoid making the powder airborne.

  • REPORT: Contact your institution's EHS department immediately. Do not attempt to clean up a large spill yourself.

  • CLEANUP: For minor spills, and only if you are trained to do so, use a spill kit appropriate for chemical powders or liquids. All cleanup materials must be disposed of as hazardous waste.

6.2 In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately wash skin with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[3][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[3]

Conclusion: A Culture of Safety

The proper management and disposal of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride are not peripheral administrative tasks; they are integral components of responsible scientific research. By adhering to these guidelines, which are grounded in established safety protocols and regulatory standards, you contribute to a safer laboratory environment for yourself and your colleagues, protect our shared environment, and ensure the continued integrity of your research institution. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance tailored to your location.

References

  • Environmental Health and Safety Office (EHSO). Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • United States Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

  • Begum, S.G., et al. (2018). PHARMACEUTICAL INCOMPATIBILITES: A REVIEW. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • Environmental Health and Safety Office (EHS). Laboratory Waste Management Guidelines. [Link]

  • Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed. [Link]

  • United States Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. [Link]

  • Canadian Society of Hospital Pharmacists. (2018). Safe handling of cytotoxics: guideline recommendations. PMC - PubMed Central. [Link]

  • Pontiki, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Alabama Department of Environmental Management. Rule 335-14-2-.04 Lists Of Hazardous Wastes. Alabama Administrative Code. [Link]

  • Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace. [Link]

  • Wójcik, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • United States Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. [Link]

  • American Society of Health-System Pharmacists (ASHP). ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • All about chemistry. (2025). Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxypyrimidin-2-yl)methanamine hydrochloride
Reactant of Route 2
(4-Methoxypyrimidin-2-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.